![molecular formula C12H12N2O2 B13064990 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13064990.png)
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with hydroxyphenyl and dimethyl groups
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,5-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has shown promise in several biological applications:
Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties. The presence of the hydroxy group in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in antioxidant therapies.
Anticancer Potential
Studies have suggested that pyrazole derivatives can exhibit anticancer properties. The specific structure of this compound may contribute to its effectiveness against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth .
Antimicrobial Activity
Similar compounds have been reported to possess antimicrobial properties. The unique arrangement of functional groups in this pyrazole derivative could enhance its interaction with microbial targets, leading to potential applications in developing new antimicrobial agents .
Case Study 1: Antioxidant Activity Assessment
A study conducted on various pyrazole derivatives demonstrated that those with para-hydroxyl substitutions exhibited superior antioxidant activity compared to their ortho or meta counterparts. This reinforces the hypothesis that the specific arrangement of functional groups in this compound enhances its biological efficacy .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines treated with this compound revealed significant cytotoxic effects. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example:
1-(4-Hydroxyphenyl)-3,5-dimethylpyrazole:
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Has a hydroxymethyl group instead of an aldehyde, leading to different chemical properties and uses.
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity and potential for forming salts and esters. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The structure comprises a pyrazole ring substituted with a para-hydroxyphenyl group and two methyl groups at the 3 and 5 positions. The presence of the aldehyde group at the 4-position enhances its reactivity and biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. Notably, this compound has shown effectiveness against:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Prostate cancer
In vitro studies suggest that these compounds can inhibit critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. It has demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro assays revealed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL for some derivatives, indicating potent antimicrobial effects .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
Case Study: Anticancer Efficacy
A study conducted on various pyrazole derivatives reported that those similar to this compound displayed significant antiproliferation activity in vitro against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of cell cycle progression and induction of apoptosis through modulation of apoptotic pathways .
Case Study: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. Among them, this compound showed remarkable activity against resistant strains, making it a candidate for further development in antimicrobial therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
3-Methyl-1H-pyrazole-4-carbaldehyde | Structure | Lacks hydroxyl substitution; more hydrophobic |
4-Hydroxy-3-methyl-1H-pyrazole | Structure | Hydroxyl group at different position; altered reactivity |
1-(2-Hydroxyphenyl)-3,5-dimethylpyrazole | Structure | Hydroxyl on a different phenyl position; different activity |
The unique combination of functional groups in this compound enhances its biological activities compared to its analogs.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8-12(7-15)9(2)14(13-8)10-3-5-11(16)6-4-10/h3-7,16H,1-2H3 |
InChI Key |
LWMVUKPMWJVDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)O)C)C=O |
Origin of Product |
United States |
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